

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dibromobenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dibromobenzofuran

Cat. No.: B3192647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of **2,3-dibromobenzofuran**, with a primary focus on its melting and boiling points. Recognizing the current scarcity of readily available experimental data for this specific compound, this document outlines the authoritative methodologies for determining these crucial parameters. This approach ensures scientific rigor and provides a practical framework for researchers synthesizing or utilizing **2,3-dibromobenzofuran** in their work.

Introduction to 2,3-Dibromobenzofuran

2,3-Dibromobenzofuran is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of bromine atoms at the 2 and 3 positions of the furan ring is expected to significantly influence the molecule's physicochemical properties, including its melting and boiling points, through effects on molecular weight, polarity, and intermolecular forces.

While specific experimental data for the melting and boiling points of **2,3-dibromobenzofuran** are not widely reported in common chemical databases, we can infer its likely physical state

and approximate thermal properties by examining related compounds. The parent compound, 2,3-benzofuran, is a liquid at room temperature with a melting point of -18°C and a boiling point of 175°C[1]. The addition of two bromine atoms will substantially increase the molecular weight and likely lead to a higher melting point and boiling point. For instance, 2-bromodibenzofuran, a related but structurally different compound, has a melting point of 121-122°C and a boiling point of 344°C[2]. It is therefore reasonable to hypothesize that **2,3-dibromobenzofuran** is a solid at room temperature with a significantly elevated boiling point compared to its non-brominated parent.

Physicochemical Properties of 2,3-Dibromobenzofuran

As of the latest literature review, specific, experimentally verified data for the melting and boiling points of **2,3-dibromobenzofuran** (CAS: 64150-61-4) are not readily available in public databases like PubChem and ChemicalBook[3][4][5]. This underscores the importance of empirical determination for researchers working with this compound.

Table 1: Known and Predicted Physical Properties of **2,3-Dibromobenzofuran** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2,3-Benzofuran	C ₈ H ₆ O	118.13	-18[1]	173-175
2,3-Dibromobenzofuran	C ₈ H ₄ Br ₂ O	275.93	Not Reported	Not Reported
2-Bromodibenzofuran	C ₁₂ H ₇ BrO	247.09	121-122[2]	344[2]
2,3-Dimethylbenzofuran	C ₁₀ H ₁₀ O	146.19	Not Reported	101-102 @ 19 mmHg

Experimental Determination of Melting and Boiling Points

The absence of reported values necessitates a robust experimental approach to determine the melting and boiling points of **2,3-dibromobenzofuran**. The following protocols are standard, reliable methods suitable for organic compounds.

Synthesis and Purification of 2,3-Dibromobenzofuran (A Brief Overview)

A crucial prerequisite for accurate physical property determination is the purity of the sample. While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of brominated benzofurans often involves the cyclization of appropriately substituted phenols or the direct bromination of the benzofuran core. Researchers should ensure the final product is purified, typically through recrystallization or chromatography, and its identity confirmed by spectroscopic methods (NMR, MS, IR) before proceeding.

Protocol for Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **2,3-dibromobenzofuran** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Measurement:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to approach the expected melting point.

- The heating rate is then slowed to 1-2°C per minute approximately 10-15°C below the anticipated melting point.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Causality Behind Experimental Choices:

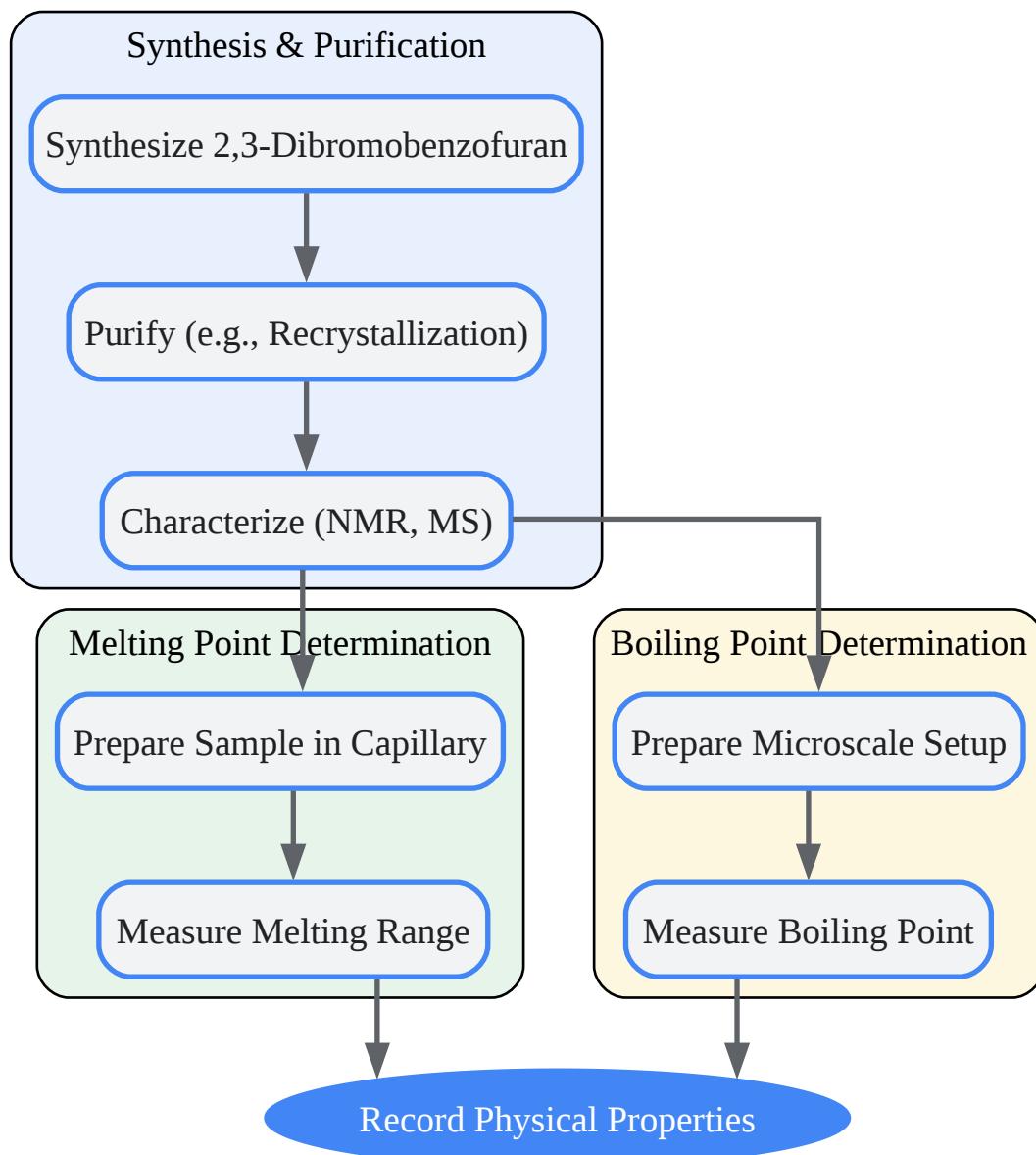
- Fine Powder: Ensures uniform heat distribution throughout the sample.
- Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, leading to an accurate reading. A rapid heating rate can cause the measured temperature to overshoot the true melting point.

Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Microscale Method):

- Sample Preparation: A small volume (a few microliters) of purified, liquid **2,3-dibromobenzofuran** is placed in a small test tube (Thiele tube or similar).
- Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
- Apparatus: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating mantle or oil bath.
- Measurement:
 - The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.


- The heating is then discontinued, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices:

- Inverted Capillary: This acts as a manometer. The rapid stream of bubbles indicates that the vapor pressure of the liquid has overcome the external pressure.
- Cooling Phase Measurement: Recording the temperature upon cooling, when the liquid enters the capillary, ensures that the vapor pressure of the substance is exactly equal to the atmospheric pressure, providing a more accurate boiling point than observing the temperature during vigorous boiling.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of **2,3-dibromobenzofuran**.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of melting and boiling points of **2,3-dibromobenzofuran**.

Conclusion

While the definitive melting and boiling points of **2,3-dibromobenzofuran** remain to be authoritatively published, this guide provides the necessary framework for their empirical determination. By following established, rigorous protocols, researchers can confidently ascertain these fundamental physical properties, which are essential for the compound's

application in drug development, materials science, and other scientific endeavors. The principles and methodologies outlined herein are foundational to the accurate characterization of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Bromodibenzofuran CAS#: 86-76-0 [m.chemicalbook.com]
- 3. 2,3-Dibromobenzofuran | 64150-61-4 [chemicalbook.com]
- 4. 2,3-Dibromobenzofuran | C8H4Br2O | CID 11231194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dibromobenzofuran | 64150-61-4 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dibromobenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3192647#physical-properties-of-2-3-dibromobenzofuran-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com